Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-
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Overview
Description
Acetamide, N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- is a chemical compound with the molecular formula C9H14N3O2 It is known for its unique structure, which includes a pyridine ring with an oxido group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- can be achieved through several methods. One common approach involves the reaction of N-acetylethylenediamine with 2-chloropyridine N-oxide hydrochloride in the presence of a solvent such as 1-butanol . The reaction conditions typically include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxido group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and various solvents . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxido derivatives, while substitution reactions can produce a variety of substituted acetamide derivatives.
Scientific Research Applications
Acetamide, N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an intermediate in the synthesis of pharmaceutical compounds
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- involves its interaction with molecular targets and pathways within biological systems. The oxido group and pyridine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their biological and therapeutic properties.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have diverse medicinal applications.
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has shown cytotoxic activity against cancer cell lines and is structurally related to Acetamide, N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-.
Uniqueness
Acetamide, N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N3O2- |
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Molecular Weight |
196.23 g/mol |
IUPAC Name |
N-[2-[(1-oxido-2H-pyridin-6-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C9H14N3O2/c1-8(13)10-5-6-11-9-4-2-3-7-12(9)14/h2-4,11H,5-7H2,1H3,(H,10,13)/q-1 |
InChI Key |
MCYFRNQCCUURNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC1=CC=CCN1[O-] |
Origin of Product |
United States |
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